molecular formula C10H8ClIN2 B495052 1-(2-chlorobenzyl)-4-iodo-1H-pyrazole CAS No. 957265-68-8

1-(2-chlorobenzyl)-4-iodo-1H-pyrazole

Cat. No.: B495052
CAS No.: 957265-68-8
M. Wt: 318.54g/mol
InChI Key: SRAIFTUXGQYPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of both chlorine and iodine atoms in the structure of this compound makes it a compound of interest in various fields of research, including medicinal chemistry and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-iodo-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl bromide and 4-iodopyrazole.

    Nucleophilic Substitution: 2-chlorobenzyl bromide is reacted with 4-iodopyrazole in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(2-chlorobenzyl)-4-iodo-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:

    1-[(2-Chlorophenyl)methyl]-4-bromopyrazole: Similar structure but with a bromine atom instead of iodine.

    1-[(2-Chlorophenyl)methyl]-4-chloropyrazole: Similar structure but with a chlorine atom instead of iodine.

    1-[(2-Chlorophenyl)methyl]-4-fluoropyrazole: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClIN2/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAIFTUXGQYPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.